Melting Point Depression vs. Structural Analogs
Ethyl 4‑sulfamoylbenzoate melts at 97–115 °C, which is approximately 66–85 °C lower than the methyl ester (181–182 °C) and approximately 170–198 °C lower than the free acid 4‑sulfamoylbenzoic acid (285–295 °C, decomposition) [1]. This large gap is not trivial—the melting point of a drug‑like molecule directly influences its solubility in lipophilic excipients, its suitability for hot‑melt extrusion, and its long‑term solid‑state stability. The ethyl ester can be formulated as a low‑melting solid or even a viscous oil under mild heating, whereas the methyl ester and free acid require substantially higher temperatures that may degrade heat‑sensitive co‑formulants.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 97–115 °C [1] |
| Comparator Or Baseline | Methyl 4‑sulfamoylbenzoate: 181–182 °C ; 4‑Sulfamoylbenzoic acid (Carzenide): 285–295 °C (decomposition) |
| Quantified Difference | Ethyl ester melts 66–85 °C lower than methyl ester; 170–198 °C lower than free acid |
| Conditions | Standard differential scanning calorimetry or open‑capillary melting point determination; purity ≥98% for the ethyl ester and methyl ester; literature values for the acid |
Why This Matters
A formulation scientist selecting a 4‑sulfamoylbenzoate intermediate for lipid‑based or melt‑processed delivery systems may find the ethyl ester processable under far milder conditions than the methyl or acid analogs, reducing thermal degradation risk and broadening excipient compatibility.
- [1] Molaid Chemical Database. 4‑(Aminosulfonyl)benzoic acid ethyl ester (CAS 5446‑77‑5). Available at: https://www.molaid.com/MS_210597 (accessed 2026). View Source
